molecular formula C41H70O5 B1243406 1-Oleoyl-2-arachidonoyl-sn-glycerol

1-Oleoyl-2-arachidonoyl-sn-glycerol

Cat. No.: B1243406
M. Wt: 643 g/mol
InChI Key: LWXLWRXRJKMNLM-GOZUYJTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-oleoyl-2-arachidonoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol where oleoyl and arachidonoyl are the 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It derives from an oleic acid and an arachidonic acid.
DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2], also known as DG (18:1(N-9)/20:4(N-6)/0:0) or DG(18:1/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/24:1(15Z)) pathway.

Properties

Molecular Formula

C41H70O5

Molecular Weight

643 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21-22,24,28,30,39,42H,3-10,12,14-16,20,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,21-18-,24-22-,30-28-/t39-/m0/s1

InChI Key

LWXLWRXRJKMNLM-GOZUYJTOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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